molecular formula C10H7FN2O2 B8028615 1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile

1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile

Cat. No.: B8028615
M. Wt: 206.17 g/mol
InChI Key: TVTLEVYFCYYMJF-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile (CAS 1881322-33-3) is a fluorinated aromatic compound that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C10H7FN2O2 and a molecular weight of 206.18 g/mol, integrates a nitrile-functionalized cyclopropane ring with a fluorinated nitrobenzene core . The strategic placement of the fluorine and nitro groups on the phenyl ring makes it a valuable substrate for nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce more complex amines and other functional groups . Its physicochemical properties include a predicted density of 1.39 g/cm³ and a predicted boiling point of 373.4 °C . The primary research value of this compound lies in its application as a key precursor for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. Its structural features are commonly found in compounds investigated for various biological activities. For instance, closely related chemical scaffolds are utilized in the discovery and optimization of heterocyclic compounds acting as MEK inhibitors, which are a significant class in oncology research . The presence of the fluorine atom is a critical design element in modern pharmaceuticals, often employed to fine-tune a molecule's lipophilicity, metabolic stability, and bioavailability . Handling and Safety: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and employ appropriate personal protective equipment before handling.

Properties

IUPAC Name

1-(2-fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-9-7(10(6-12)4-5-10)2-1-3-8(9)13(14)15/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTLEVYFCYYMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(C(=CC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Protocol

  • Catalyst : Rh[(S)-BPTCP] (1 mol%)

  • Substrate : 2-fluoro-3-nitrobenzaldehyde-derived diazo compound

  • Conditions : CHCl₃, −35°C

  • Outcome : 92% yield, 70% ee

Ruthenium-Catalyzed Variant

  • Catalyst : Ru-Pheox (2 mol%)

  • Conditions : 0°C, toluene

  • Result : 80% yield, 77% ee

Advantages :

  • High stereocontrol

  • Scalable to gram quantities

Nucleophilic Substitution Followed by Cyclization

This two-step approach leverages aryl halides as precursors:

Step 1: Suzuki Coupling

  • Substrate : 1-Bromo-2-fluoro-3-nitrobenzene

  • Reagent : Tributyl(1-ethoxyvinyl)tin

  • Catalyst : Pd(dppf)Cl₂

  • Conditions : 85–95°C, 4 h

  • Intermediate : 1-(2-Fluoro-3-nitrophenyl)ethanone (86% yield)

Step 2: Cyclopropanation

  • Reagent : Malononitrile, ZnCl₂

  • Conditions : 88°C, 20 min

  • Yield : 68%

Table : Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalability
Corey–Chaykovsky58–68ModerateHigh
Rh-Catalyzed92High (70% ee)Moderate
Nucleophilic/Cyclization68LowHigh

Alternative Pathways from Patent Literature

A Chinese patent (CN110357856B) describes:

  • Substitution : 4-Hydroxy-6-methoxy-7-substituted quinoline + 2-fluoro-3-halo-6-nitrotoluene

  • Cyclization : Orthoacetic acid triester condensation, followed by reduction

  • Yield : >80% (over three steps)

Limitations :

  • Requires specialized quinoline intermediates

  • Multi-step purification

Chemical Reactions Analysis

1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of 1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile exhibit potential anticancer properties. A study demonstrated that certain analogs could inhibit tumor growth in vitro, suggesting a mechanism involving apoptosis induction in cancer cells.

Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes related to disease pathways. For instance, it has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

Organic Synthesis

Intermediate for Synthesis : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it useful in the development of pharmaceuticals and agrochemicals.

Reactivity Profiles : The presence of the nitrile and nitro groups facilitates nucleophilic substitution reactions, making it a versatile building block for synthesizing other compounds with diverse functionalities.

Polymer Chemistry

Polymerization Studies : The compound has been investigated for its potential use in polymer synthesis. Its reactive sites can be exploited to create novel polymers with specific thermal and mechanical properties, which are crucial for applications in coatings and composites.

Nanotechnology

Nanomaterials Development : Recent studies have explored the incorporation of this compound into nanomaterials. Its unique chemical properties may enhance the performance of nanocomposites used in electronic and photonic devices.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits COX enzymes involved in inflammation

Table 2: Synthetic Applications

Application TypeDescriptionReference
Intermediate SynthesisUsed as a building block for complex organic molecules
Nucleophilic SubstitutionFacilitates various functional group transformations

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability, highlighting the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Polymer Development

A recent investigation focused on using this compound as a precursor for creating high-performance polymers. Researchers reported that polymers synthesized from this compound exhibited enhanced thermal stability and mechanical strength compared to traditional polymers, making them suitable for advanced applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The substituents on the phenyl ring significantly alter the compound’s electronic profile:

Compound Substituents (Position) Key Electronic Effects Reference
1-(2-Fluoro-3-nitrophenyl)...carbonitrile -F (2), -NO₂ (3) Strong electron-withdrawing (EWG) synergy Target
1-(4-Hydroxy-3-nitrophenyl)...carbonitrile -OH (4), -NO₂ (3) -OH (electron-donating) vs. -NO₂ (EWG)
1-(4-Bromo-3-fluorophenyl)...carbonitrile -Br (4), -F (3) -Br (moderate EWG) and -F (strong EWG)
1-[4-(Trifluoromethoxy)phenyl]...carbonitrile -OCF₃ (4) -OCF₃ (strong EWG, lipophilic)
  • Nitro vs.
  • Fluoro vs. Hydroxy : Replacing -F with -OH (as in ) introduces hydrogen-bonding capacity but reduces metabolic stability due to the polar hydroxyl group.

Physical and Spectroscopic Properties

  • NMR Shifts: The target compound’s aromatic protons (adjacent to -F and -NO₂) would experience downfield shifts comparable to 1-(4-Hydroxy-3-nitrophenyl)...carbonitrile (δH 8.01–7.19 in ). Fluorine’s electronegativity further deshields neighboring protons.
  • LCMS Behavior: Unlike 1-(4-Hydroxy-3-nitrophenyl)...carbonitrile (non-ionizing by ESI in ), the target’s nitro group may enhance ionization efficiency.

Key Structural and Functional Insights

  • Steric Effects : The cyclopropane ring imposes steric constraints, which may hinder rotational freedom in analogs like 1-(2-chloroethyl)...carbonitrile ().
  • Solubility and Lipophilicity: The target’s -NO₂ group increases polarity compared to lipophilic analogs like 1-[4-(Trifluoromethoxy)phenyl]...carbonitrile ().
  • Metabolic Stability : Fluorine’s presence (as in ) typically reduces oxidative metabolism, enhancing half-life relative to hydroxyl-containing analogs.

Biological Activity

1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a 2-fluoro-3-nitrophenyl group and a cyano group. Its molecular formula is C10H8FNO2, which contributes to its unique reactivity and interaction profiles within biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
Hep-G2 (Liver)5.6
DU145 (Prostate)4.2
A549 (Lung)3.9

The mechanism of action appears to be linked to the compound's ability to induce apoptosis and inhibit cell cycle progression, particularly in the G2/M phase.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in cancer progression, such as histone deacetylases (HDACs). The introduction of fluorine in its structure enhances lipophilicity, which is correlated with improved enzyme inhibition potency:

EnzymeIC50 (µM)Reference
HDAC10.88
HDAC21.24
HDAC30.76

These findings suggest that the compound may serve as a lead structure for developing more potent HDAC inhibitors.

Case Studies

A recent study explored the effects of this compound on xenograft models of human tumors. The results showed a significant reduction in tumor size compared to control groups, indicating its potential for therapeutic use in oncology.

Study Highlights:

  • Model : Human prostate cancer xenograft in mice.
  • Dosage : Administered at 10 mg/kg body weight.
  • Outcome : Tumor volume decreased by approximately 45% after four weeks of treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : It activates intrinsic apoptotic pathways, leading to increased caspase activity.
  • Cell Cycle Arrest : It disrupts the cell cycle, particularly affecting G2/M transition.
  • Enzyme Interaction : The presence of the nitro group allows for redox reactions that may alter enzyme activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile, and how can competing side reactions be minimized?

  • Methodological Answer : A plausible route involves cyclopropanation of a pre-functionalized nitrophenyl precursor. For example, nucleophilic aromatic substitution (SNAr) using a fluorinated nitrobenzene derivative and a cyclopropane-carbonitrile synthon could yield the target compound. Competing side reactions (e.g., over-nitration or ring-opening of the cyclopropane) can be mitigated by controlling reaction temperature (≤0°C for cyclopropane stability) and using anhydrous conditions to prevent hydrolysis of the nitrile group .

Q. How can the structural conformation of this compound be validated, and what analytical techniques are critical for characterization?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming bond angles and spatial arrangement, particularly for strained cyclopropane rings. For example, XRD data from analogous nitrile-containing cyclopropanes (e.g., 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile) reveal bond angles near 60° for the cyclopropane ring, consistent with strain . Complementary techniques include:

  • NMR : <sup>19</sup>F NMR to confirm fluorine substitution; <sup>13</sup>C NMR to identify nitrile (~110–120 ppm) and cyclopropane carbons.
  • IR : A sharp peak at ~2240 cm<sup>−1</sup> confirms the nitrile group .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with the nitrile group.
  • Ventilation : Use fume hoods due to potential release of toxic hydrogen cyanide (HCN) under acidic or high-temperature conditions.
  • Storage : In airtight containers away from ignition sources, as nitro groups are oxidizers .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the cyclopropane ring in electrophilic or nucleophilic environments?

  • Methodological Answer : The nitro group (-NO2) at the 3-position creates a meta-directing effect, polarizing the cyclopropane ring and increasing susceptibility to ring-opening reactions. Computational studies (e.g., DFT calculations) can model charge distribution, showing enhanced electrophilic character at the cyclopropane carbons adjacent to the nitrile group. Experimental validation via reaction with nucleophiles (e.g., Grignard reagents) under controlled conditions can quantify ring-opening kinetics .

Q. What strategies can resolve contradictions in spectroscopic data for this compound, such as unexpected <sup>1</sup>H NMR splitting patterns?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering in the cyclopropane) or paramagnetic impurities. Strategies include:

  • Variable-Temperature NMR : Cooling to −40°C can slow ring dynamics, simplifying splitting patterns.
  • COSY/NOESY : To distinguish coupling between cyclopropane protons and aromatic fluorine.
  • Doping with Shift Reagents : Europium complexes can resolve overlapping peaks in aromatic regions .

Q. How can computational modeling predict the compound’s stability under varying pH conditions, and what experimental assays validate these predictions?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like Gaussian or GROMACS can model hydrolysis pathways of the nitrile group. Predictions should be tested via:

  • pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor nitrile degradation via HPLC-MS.
  • Activation Energy Calculations : Compare simulated energy barriers for nitrile hydrolysis with experimental Arrhenius plots .

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